3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

This N1-methyl, 3-bromo, 4-methoxy pyrazolo[4,3-c]pyridine is a fully substituted, bicyclic heteroaromatic building block optimized for kinase inhibitor programs. The [4,3-c] scaffold mimics the adenine hinge-binding motif, validated by c-Met inhibitors (IC₅₀ = 68 nM). The N1-methyl group eliminates a hydrogen bond donor (HBD=0), improving BBB penetration for CNS targets, while the 3-bromo substituent enables efficient Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling for rapid SAR library enumeration. The 4-methoxy group serves as an orthogonal synthetic handle for O-demethylation. With a LogP of 1.8 and TPSA of 39.9 Ų, this compound occupies favorable CNS drug-like chemical space, making it a preferred intermediate for neuroscience and oncology projects requiring high brain exposure.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
CAS No. 2227574-11-8
Cat. No. B1532623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine
CAS2227574-11-8
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=NC=C2)OC)C(=N1)Br
InChIInChI=1S/C8H8BrN3O/c1-12-5-3-4-10-8(13-2)6(5)7(9)11-12/h3-4H,1-2H3
InChIKeySIZBPOAKNSOZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 2227574-11-8): Core Scaffold Identity and Procurement Context


3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine is a fully substituted, bicyclic heteroaromatic building block belonging to the pyrazolo[4,3-c]pyridine family. It features a bromine atom at position 3, a methoxy group at position 4, and a methyl group on the N1 nitrogen of the pyrazole ring . The compound's molecular formula is C₈H₈BrN₃O with a molecular weight of 242.07 g/mol, and its computed physicochemical properties include a LogP of 1.8, zero hydrogen bond donors, and a topological polar surface area of 39.9 Ų [1]. The pyrazolo[4,3-c]pyridine scaffold has been extensively investigated as a privileged structure in medicinal chemistry, particularly as a core template for kinase inhibitors and other bioactive molecules [2].

Why 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Casually Substituted by Analogs


Within the pyrazolo[4,3-c]pyridine family, subtle alterations to the substitution pattern produce pronounced differences in physicochemical properties, reactivity, and biological recognition. The N1-methyl group eliminates a hydrogen bond donor site and increases lipophilicity (ΔLogP ~0.07 vs. the NH analog), altering both solubility and target-binding pharmacophores [1]. The 4-methoxy substituent serves as both a steric and electronic modulator and a synthetic handle for further functionalization, a role absent in the 3-bromo-1-methyl (des-methoxy) analog. The 3-bromo position dictates the regioselectivity of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences kinase selectivity profiles through halogen bonding interactions [2]. Because the pyrazolo[4,3-c]pyridine scaffold is a known kinase hinge-binding motif, even single-atom modifications can shift kinase selectivity by orders of magnitude—a phenomenon well-documented in related series [3].

Head-to-Head Differentiation Evidence for 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine


N1-Methylation Eliminates Hydrogen Bond Donor Capacity vs. the NH Analog

3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine has zero hydrogen bond donors (HBD = 0) compared to its direct NH analog 3-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1357945-15-3), which has one hydrogen bond donor (HBD = 1) [1]. This difference corresponds to a calculated ΔLogP of approximately +0.07, a meaningful shift for CNS drug-likeness optimization .

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

4-Methoxy Group Provides Synthetic Orthogonality and Electronic Modulation Absent in 3-Bromo-1-methyl Analog

The 4-methoxy substituent in the target compound provides a distinct synthetic handle and electronic effect not present in 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1781091-10-8, MW 212.05 g/mol) . The methoxy group can direct electrophilic aromatic substitution to the ortho position (C5) and can be demethylated to a hydroxyl group for further derivatization (e.g., O-alkylation, sulfonation), enabling diversification routes unavailable to the des-methoxy analog. The molecular weight difference is 30.02 g/mol, which impacts the final compound's properties when used as a building block [1].

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Regioisomeric [4,3-c] Fusion Confers Distinct Kinase Hinge-Binding Geometry vs. [3,4-b] Analogs

The pyrazolo[4,3-c]pyridine scaffold positions the pyridine nitrogen at a geometry that mimics the adenine ring of ATP, making it a validated kinase hinge-binding motif [1]. In contrast, the regioisomeric pyrazolo[3,4-b]pyridine system (e.g., 3-bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine, CAS 1357947-13-7) presents the nitrogen atoms in a different spatial arrangement, leading to altered kinase selectivity profiles . Literature evidence shows that pyrazolo[4,3-c]pyridine derivatives achieve nanomolar c-Met inhibition (IC₅₀ = 68 nM for compound 8c) with >50-fold selectivity over other tyrosine kinases, a profile directly attributable to the [4,3-c] fusion geometry [2].

Kinase Inhibitor Design Molecular Recognition Scaffold Hopping

3-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling with Documented Efficiency in Pyrazolo[4,3-c]pyridine Series

The bromine atom at position 3 of the pyrazole ring serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification [1]. In the pyrazolo[4,3-c]pyridine series, Pd-catalyzed functionalization has been effectively demonstrated; for example, the PEX14-PEX5 inhibitor series utilized Suzuki coupling at the 3-position to introduce aryl groups, achieving binding affinities (K_D) as low as 163 μM for initial hits with subsequent optimization [2]. The bromine atom is more reactive than chlorine in oxidative addition and offers a better leaving group profile than fluorine, making it the halogen of choice for convergent synthetic strategies.

Synthetic Methodology Palladium Catalysis Building Block Reactivity

High-Value Application Scenarios for 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine


Kinase-Focused Fragment and Lead Optimization Libraries

The [4,3-c] scaffold geometry mimics the adenine hinge-binding motif of ATP, validated by c-Met inhibitor programs achieving IC₅₀ = 68 nM with >50-fold kinase selectivity [1]. Users requiring a brominated, N-methylated pyrazolo[4,3-c]pyridine core for kinase library enumeration should select this compound over regioisomeric [3,4-b] or des-methyl analogs to preserve the established kinase recognition pharmacophore. The zero HBD count facilitates blood-brain barrier penetration for CNS kinase targets.

Divergent Synthesis via Pd-Catalyzed Cross-Coupling at the 3-Bromo Position

The 3-bromo substituent provides a robust oxidative addition partner for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling parallel library synthesis [2]. Compared to the 3-chloro analog, the bromo group offers superior reactivity under mild conditions (lower catalyst loading, shorter reaction times), while the 4-methoxy group remains intact as an orthogonal handle for subsequent O-demethylation and functionalization.

CNS Drug Discovery Programs Requiring Optimized Physicochemical Profiles

With computed LogP = 1.8, TPSA = 39.9 Ų, and HBD = 0, this compound falls within favorable CNS drug-like space [3]. The N1-methyl group eliminates the NH hydrogen bond donor, which is known to reduce P-glycoprotein efflux susceptibility and improve metabolic stability compared to NH-containing analogs. This makes it a preferred intermediate for CNS-targeted projects where brain exposure is critical.

Trypanocidal and Anti-Infective Agent Development

The pyrazolo[4,3-c]pyridine scaffold has demonstrated activity as a PEX14-PEX5 protein-protein interaction inhibitor with trypanocidal activity (initial hit K_D = 163 μM) [4]. The 3-bromo-4-methoxy-1-methyl substitution pattern provides a starting point for further SAR exploration of this target class, with the bromine enabling rapid analog generation via cross-coupling.

Quote Request

Request a Quote for 3-Bromo-4-methoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.